molecular formula C10H8F2N2O B8052597 2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Cat. No.: B8052597
M. Wt: 210.18 g/mol
InChI Key: HBEGGCMTYUDJGT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde is a fluorinated heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a difluoromethyl group attached to a benzo[d]imidazole ring, which is further substituted with a methyl group and a carbaldehyde group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde typically involves multiple steps, starting with the construction of the benzo[d]imidazole core One common approach is the cyclization of o-phenylenediamine with formic acid or its derivatives to form the benzo[d]imidazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the carbaldehyde group can yield carboxylic acids.

  • Reduction: Reduction of the carbaldehyde group can produce alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals.

Biology: In biological research, 2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde can be used as a probe to study enzyme interactions and metabolic pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure can be exploited to design compounds with improved pharmacokinetic properties.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other fluorinated materials.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity due to its unique electronic properties.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • 1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde: Lacks the difluoromethyl group.

  • 2-(Fluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde: Contains a monofluoromethyl group instead of difluoromethyl.

  • 2-(Difluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde: Similar structure but without the methyl group at the 1-position.

Uniqueness: The presence of the difluoromethyl group in 2-(Difluoromethyl)-1-methyl-1H-benzo[d]imidazole-6-carbaldehyde imparts unique chemical and biological properties compared to its analogs. This group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(difluoromethyl)-3-methylbenzimidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c1-14-8-4-6(5-15)2-3-7(8)13-10(14)9(11)12/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEGGCMTYUDJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C=O)N=C1C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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